molecular formula C13H12N2O5S B13361095 4-methoxy-N-(2-nitrophenyl)benzenesulfonamide

4-methoxy-N-(2-nitrophenyl)benzenesulfonamide

Cat. No.: B13361095
M. Wt: 308.31 g/mol
InChI Key: SQJAYQBTXZAYTN-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-nitrophenyl)benzenesulfonamide is an organic compound with the molecular formula C14H14N2O5S It is a member of the benzenesulfonamide family, characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-nitrophenyl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar reaction conditions and starting materials are used on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and products are less commonly reported.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-amino-N-(2-nitrophenyl)benzenesulfonamide.

    Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

4-methoxy-N-(2-nitrophenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-nitrophenyl)benzenesulfonamide is not well-understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and sulfonamide groups may play a role in binding to these targets, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(2-nitrophenyl)benzenesulfonamide is unique due to the presence of both a methoxy group and a nitro group on the aromatic rings

Properties

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

4-methoxy-N-(2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C13H12N2O5S/c1-20-10-6-8-11(9-7-10)21(18,19)14-12-4-2-3-5-13(12)15(16)17/h2-9,14H,1H3

InChI Key

SQJAYQBTXZAYTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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